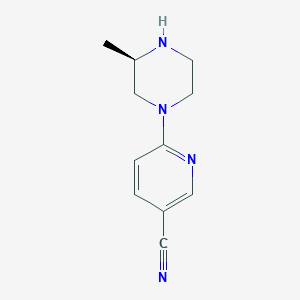

(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Description

Properties

IUPAC Name |

6-[(3R)-3-methylpiperazin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-9-8-15(5-4-13-9)11-3-2-10(6-12)7-14-11/h2-3,7,9,13H,4-5,8H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAKGOYBWIQOPV-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=NC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C2=NC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657808 |

Source

|

| Record name | 6-[(3R)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057682-05-9 |

Source

|

| Record name | 6-[(3R)-3-Methyl-1-piperazinyl]-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057682-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(3R)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: A Key Chiral Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of (R)-6-(3-methylpiperazin-1-yl)nicotinonitrile, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, stereospecific synthesis, analytical characterization, and its pivotal role as a building block in the creation of advanced therapeutic agents.

Introduction: The Significance of Chiral Scaffolds in Medicinal Chemistry

The therapeutic efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure. For chiral molecules, individual enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound has emerged as a valuable chiral intermediate, primarily due to the unique structural and electronic properties conferred by its substituted nicotinonitrile and chiral methylpiperazine moieties. This guide aims to provide a detailed exposition of this important molecule for scientists engaged in the design and synthesis of novel therapeutics.

Physicochemical and Structural Properties

This compound is an off-white to light yellow solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with a nitrile group at the 3-position and a chiral (R)-3-methylpiperazine ring at the 6-position.

| Property | Value | Source |

| CAS Number | 1057682-05-9 | [1] |

| Molecular Formula | C₁₁H₁₄N₄ | [1] |

| Molecular Weight | 202.26 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point (Predicted) | 400.6 ± 40.0 °C | [1] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.54 ± 0.40 | [1] |

| Storage Conditions | 2-8°C, protect from light | [1] |

Structural Diagram:

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This well-established transformation involves the displacement of a leaving group, commonly a halide, from an electron-deficient aromatic ring by a nucleophile. In this case, the secondary amine of the chiral (R)-3-methylpiperazine acts as the nucleophile, attacking the electron-deficient pyridine ring of 6-chloronicotinonitrile.

Synthetic Scheme

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

The following protocol is adapted from a procedure described in the patent literature.[1]

-

Reaction Setup: To a solution of acetonitrile (80 mL) in a suitable reaction vessel, add 6-chloro-pyridine-3-carbonitrile (10 g, 0.06 mol) and (2R)-2-methylpiperazine (6.35 g, 0.06 mol).

-

Base Addition: Add potassium carbonate (K₂CO₃) (12.0 g, 0.09 mol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water (150 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 80 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (100-200 mesh) using a 5% methanol in dichloromethane (DCM) eluent to afford the pure this compound. The reported yield for this procedure is approximately 69%.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The spectra should be consistent with the proposed structure, showing the characteristic signals for the protons and carbons of the nicotinonitrile and methylpiperazine rings.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Enantiomeric Purity Determination

Ensuring the enantiomeric purity of the final product is critical for its use in the synthesis of single-enantiomer drugs. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Typical Chiral HPLC Method Development Workflow:

Caption: Workflow for chiral HPLC method development.

A typical starting point for method development would involve a polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns) with a mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The detection is typically performed using a UV detector.

Role in Medicinal Chemistry and Drug Development

This compound is a valuable building block in the synthesis of complex drug candidates, particularly in the field of oncology. The piperazine moiety often serves as a linker or a pharmacophoric element that can be further functionalized to modulate the physicochemical properties and biological activity of the final molecule.

Intermediate in Kinase Inhibitor Synthesis

This chiral intermediate is utilized in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The (R)-3-methylpiperazine group can introduce a specific stereochemical constraint that enhances the binding affinity and selectivity of the final inhibitor for its target kinase.

For instance, derivatives of this compound have been incorporated into molecules targeting various protein kinases involved in cell proliferation and survival pathways.

Illustrative Signaling Pathway Involvement:

Caption: Simplified signaling pathway illustrating the target of a kinase inhibitor.

Conclusion

This compound is a strategically important chiral intermediate in contemporary drug discovery. Its well-defined stereochemistry and versatile chemical handles make it an ideal starting material for the synthesis of complex, enantiomerically pure drug candidates. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and insights into its application in medicinal chemistry. As the demand for highly specific and effective therapeutics continues to grow, the importance of such chiral building blocks in the pharmaceutical industry is set to increase.

References

- Patent WO2018/125961 A1. (2018). Novel compounds as IRAK4 inhibitors.

Sources

An In-Depth Technical Guide to (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

CAS Number: 1057682-05-9

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development. This document delves into its chemical identity, synthesis, potential therapeutic applications, and analytical considerations, offering a foundational resource for its scientific exploration.

Introduction: The Significance of Chiral Piperazine-Substituted Nicotinonitriles

This compound belongs to a class of compounds that merge two key pharmacophores: the piperazine ring and the nicotinonitrile moiety. The piperazine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs targeting diverse biological pathways.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[3][4] The nicotinonitrile group, a substituted pyridine ring, also contributes to the biological activity of many compounds and serves as a versatile synthetic handle.[5]

The chirality introduced by the methyl group at the 3-position of the piperazine ring is a critical feature of the title compound. Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[6] Therefore, the stereochemically pure (R)-enantiomer is a precisely defined chemical entity, crucial for targeted drug discovery and development to ensure selectivity and minimize off-target effects.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation in biological assays.

| Property | Value | Source |

| CAS Number | 1057682-05-9 | ChemicalBook |

| Molecular Formula | C₁₁H₁₄N₄ | ChemicalBook |

| Molecular Weight | 202.26 g/mol | ChemicalBook |

| Appearance | Off-white to light yellow solid | ChemicalBook |

| Boiling Point (Predicted) | 400.6 ± 40.0 °C | ChemicalBook |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 8.54 ± 0.40 | ChemicalBook |

Synthesis and Manufacturing Considerations

A common and effective strategy involves a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig amination. The general workflow is depicted below:

Figure 1: General synthetic workflow for this compound.

3.1. Key Experimental Protocol (Hypothetical, based on established methods):

The following protocol is a representative example based on the synthesis of similar piperazine-substituted heteroaromatics.

Step 1: Buchwald-Hartwig Amination

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-chloronicotinonitrile (1.0 eq), (R)-1-Boc-3-methylpiperazine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

Add a base, for example, cesium carbonate (Cs₂CO₃) (2.0 eq), and a dry, aprotic solvent like dioxane or toluene.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter to remove inorganic salts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.

Step 2: Deprotection of the Boc Group

-

Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an acid, for instance, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature.

-

Monitor the reaction for the removal of the Boc protecting group.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like DCM.

-

Dry the combined organic layers, concentrate, and if necessary, purify the final product by chromatography or recrystallization to yield this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial for palladium-catalyzed reactions to prevent the oxidation and deactivation of the catalyst.

-

Chiral Starting Material: The stereochemistry of the final product is dictated by the use of the enantiomerically pure (R)-3-methylpiperazine derivative as a starting material.

-

Protecting Group: The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen prevents side reactions and allows for controlled coupling at the desired position.

-

Catalyst and Ligand Selection: The choice of the palladium source and phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination, influencing reaction rates and yields.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively published, the structural motifs suggest several promising avenues for therapeutic investigation.

4.1. Central Nervous System (CNS) Disorders:

Piperazine derivatives are well-represented in drugs targeting the CNS.[4] Many act on monoamine pathways, which are implicated in depression, anxiety, and psychosis.[3] The nicotinonitrile moiety can also interact with various receptors in the brain. Therefore, this compound could be a candidate for screening in assays for:

-

Antidepressant activity

-

Anxiolytic effects

-

Antipsychotic potential

4.2. Oncology:

The piperazine ring is a common feature in many kinase inhibitors used in cancer therapy.[7] These compounds often target signaling pathways involved in cell proliferation, survival, and angiogenesis. The specific substitution pattern of the title compound could confer selectivity for certain kinases, making it a candidate for evaluation in:

-

Anti-proliferative assays against various cancer cell lines.

-

Kinase inhibition panels to identify specific molecular targets.

4.3. Other Therapeutic Areas:

The versatility of the piperazine scaffold means that this compound could also be explored for other biological activities, including:

The diagram below illustrates potential signaling pathways that could be modulated by piperazine-containing compounds.

Figure 2: Potential molecular targets and signaling pathways for this compound.

Analytical Methods and Quality Control

Ensuring the chemical purity and enantiomeric excess of this compound is paramount for its use in research and development.

5.1. Chromatographic Purity:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for assessing chemical purity. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the compound and for identifying any impurities.

5.2. Chiral Purity (Enantiomeric Excess):

-

Chiral HPLC: The determination of enantiomeric excess requires a specialized chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines and piperazine derivatives.[9] A normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is commonly employed.[10]

-

Capillary Electrophoresis (CE): Chiral CE using a chiral selector, such as a cyclodextrin derivative, can also be a powerful technique for the enantiomeric separation of piperazine compounds.[11]

5.3. Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) stretching vibration.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.

Hazard Statements (based on related compounds):

-

Harmful if swallowed.[12]

-

Causes skin irritation.[12]

-

Causes serious eye irritation.[12]

-

May cause respiratory irritation.[12]

Precautionary Measures:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chiral building block with significant potential in drug discovery. Its synthesis can be achieved through established chemical methodologies, and its structural features suggest promising applications in CNS disorders and oncology, among other therapeutic areas. Further research is warranted to fully elucidate its pharmacological profile and therapeutic utility. This guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this intriguing molecule.

References

-

Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8061. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Naturalista campano, 28(1), 2588-2595. [Link]

-

Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

-

Rao, K. S., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(3), 1124-1131. [Link]

-

de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 141-150. [Link]

- Shenzhen Zinwi Bio-Tech Co Ltd. (2022). Synthesis method of 6-methyl nicotine. CN114437031A.

-

Gomes, P. A. T. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 141-150. [Link]

- Solvay SA. (2019).

-

The typical HPLC chromatograms on the CTpBD@SiO2 column (25 cm length,... - ResearchGate. (n.d.). Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). (S)-1-Boc-3-methylpiperazine. Retrieved from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

-

Kulkarni, A. A., et al. (2020). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 11(10), 1146-1163. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737184, 6-(Piperazin-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Singh, K., et al. (2013). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 113-123. [Link]

- Shenzhen Zinwi Bio-Tech Co Ltd. (2022). Synthesis method of 6-methyl nicotine.

-

Fytas, G., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(22), 16409. [Link]

- Natco Pharma Ltd. (2013).

- Lonza AG. (1978). Production of nicotinonitrile. CA1027573A.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 6. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. 6-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737184 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into its chemical properties, molecular structure, synthesis, and characterization, with a focus on practical, field-proven insights.

Section 1: Core Molecular Attributes

This compound is a substituted nicotinonitrile featuring a chiral methyl-substituted piperazine ring. Understanding its fundamental properties is the first step in its scientific evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties offer a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₄ | |

| Molecular Weight | 202.26 g/mol | |

| CAS Number | 1057682-05-9 | - |

| Appearance | Off-white to light yellow solid (Predicted) | - |

| Boiling Point | 400.6 ± 40.0 °C (Predicted) | - |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | - |

| pKa | 8.54 ± 0.40 (Predicted) | - |

Structural Elucidation

The structure of this compound, shown below, consists of a pyridine ring substituted with a nitrile group at the 3-position and an (R)-3-methylpiperazine moiety at the 6-position. The chirality of the methyl-substituted piperazine ring is a critical feature, as stereoisomers can exhibit significantly different pharmacological activities.

Caption: 2D structure of this compound.

Section 2: Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes. A common and logical strategy involves the nucleophilic aromatic substitution of a halo-substituted nicotinonitrile with the chiral (R)-3-methylpiperazine.

Proposed Synthetic Pathway

A plausible and efficient synthesis is outlined below. This pathway leverages commercially available starting materials and well-established chemical transformations.

Caption: Proposed synthesis of this compound.

Key Experimental Considerations

-

Enantiopurity of (R)-3-Methylpiperazine: The cornerstone of this synthesis is the enantiomeric purity of the starting (R)-3-methylpiperazine. The synthesis of enantiomerically pure 3-substituted piperazines can be achieved from chiral amino acids.[1]

-

Reaction Conditions for Nucleophilic Aromatic Substitution: The choice of base, solvent, and temperature is crucial for optimizing the yield and minimizing side reactions. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is often preferred to avoid competition with the piperazine nucleophile.

-

Protecting Group Strategy: The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen is a standard practice to prevent undesired side reactions and can be efficiently removed under acidic conditions.

-

Purification: Purification of the final product is typically achieved through column chromatography followed by recrystallization to obtain a high-purity solid.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound.

Mass Spectrometry

Mass spectrometry is a primary tool for confirming the molecular weight of the synthesized compound.

3.1.1 Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Data Interpretation: The protonated molecule [M+H]⁺ should be observed at m/z 203.1291.

3.1.2 Expected Fragmentation Pattern

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. The fragmentation of N-arylpiperazines is well-documented and typically involves cleavage of the piperazine ring. Common fragment ions for phenylpiperazines include m/z 119, 70, and 56.

Caption: Predicted major fragmentation pathways in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure and confirming the absence of impurities.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring.

-

Piperazine Protons: A complex set of signals for the methylene and methine protons of the piperazine ring.

-

Methyl Protons: A doublet for the methyl group protons, coupled to the adjacent methine proton.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals for the carbon atoms of the pyridine ring, including the carbon of the nitrile group.

-

Piperazine Carbons: Signals for the carbon atoms of the piperazine ring.

-

Methyl Carbon: A signal for the methyl group carbon.

Chiral Purity Analysis

Ensuring the enantiomeric purity of the final compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

3.3.1 Experimental Protocol: Chiral HPLC

-

Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.

-

Mobile Phase Optimization: A systematic screening of mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives like diethylamine) is necessary to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Section 4: Potential Applications and Biological Activity

Piperazine and nicotinonitrile moieties are prevalent in a wide range of biologically active compounds.[2] Derivatives of 6-(piperazin-1-yl)nicotinonitrile have been investigated for various therapeutic applications.

The structural similarity of this compound to known pharmacologically active agents suggests its potential as a scaffold in drug discovery. The specific biological activities would need to be determined through in vitro and in vivo screening. Areas of potential interest include, but are not limited to:

-

Central Nervous System (CNS) Disorders: Many piperazine-containing drugs target CNS receptors.

-

Oncology: The nicotinonitrile scaffold is present in some kinase inhibitors.[3]

-

Infectious Diseases: Piperazine derivatives have shown antimicrobial activity.[4]

Section 5: Safety and Handling

Based on data for the related compound 6-(piperazin-1-yl)nicotinonitrile, this compound should be handled with care.[5][6]

GHS Hazard Statements for 6-(piperazin-1-yl)nicotinonitrile:

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a tightly sealed container in a cool, dry place.

References

-

Guduru, S. K. R., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11777–11793. [Link]

-

PubChem. (n.d.). 6-(Piperazin-1-yl)pyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 463-471.

- Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 463-471.

-

MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

- Stoltz, B. M., & Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

-

Al-Ghorbani, M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10425–10437. [Link]

-

PubChem. (n.d.). 6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Guduru, S. K. R., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11777–11793. [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

-

MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Heliyon, 8(9), e10521. [Link]

-

YouTube. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. Retrieved from [Link]

-

Nowak, M., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 24(24), 4465. [Link]

Sources

- 1. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 6-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 149554-29-0|6-(Piperazin-1-yl)nicotinonitrile|BLD Pharm [bldpharm.com]

A Technical Guide to the Structural Elucidation of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, technical walkthrough of the methodologies employed to elucidate the complete chemical structure of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a chiral heterocyclic compound. We will explore an integrated analytical approach, moving from foundational spectroscopic techniques to confirm chemical connectivity to advanced methods for establishing absolute stereochemistry. This document is designed not as a rigid protocol but as a strategic guide, explaining the causality behind each experimental choice and demonstrating a self-validating system of analysis in line with stringent scientific and regulatory standards.

Introduction: The Imperative of Unambiguous Characterization

This compound is a molecule of interest within contemporary medicinal chemistry, belonging to the broad class of arylpiperazines known for their versatile engagement with central nervous system targets.[1] The molecule's structure, comprising a nicotinonitrile head and a chiral methyl-substituted piperazine tail, presents a multi-faceted analytical challenge. Beyond confirming the elemental composition and covalent framework, the critical determinant of its biological activity and safety profile lies in the absolute configuration of its single stereocenter. It is well-established that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties.[2]

Therefore, a rigorous and orthogonal analytical workflow is not merely procedural but essential for ensuring the quality and safety of the drug substance. This guide will detail such a workflow, from initial purity assessment and molecular formula confirmation to the definitive assignment of the (R)-configuration at the C-3 position of the piperazine ring.

Integrated Analytical Workflow: A Multi-Technique Approach

The structural elucidation of a novel chemical entity is a puzzle solved by assembling complementary pieces of data from various analytical techniques. No single method provides the complete picture; instead, their synergistic application builds an unassailable case for the proposed structure. Our workflow is designed to systematically deconstruct the molecule, starting from its fundamental properties and culminating in its three-dimensional arrangement.

Caption: Integrated workflow for structural elucidation.

Foundational Analysis: Confirming Identity and Purity

Prior to in-depth structural analysis, the identity and purity of the analyte must be unequivocally established. This aligns with regulatory expectations for drug substance characterization.[3]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The initial step is to assess the purity of the synthesized material using a robust reverse-phase HPLC method with UV detection. The goal is to confirm the presence of a single major component and quantify any impurities.

Protocol: Reverse-Phase HPLC Purity Assessment

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for polar heterocyclic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength that captures the pyridine chromophore (e.g., 254 nm).

-

Analysis: The sample is dissolved in the mobile phase and injected. The resulting chromatogram should show a single major peak, with the area percentage used to determine purity.

Causality: A high-purity sample (>99%) is critical because impurities can interfere with spectroscopic analysis, leading to erroneous data interpretation.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is typically effective for molecules with basic nitrogen atoms like piperazines, which are readily protonated.

-

Analysis: The sample is infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high precision (typically < 5 ppm error).

-

Data Processing: The measured exact mass is used to calculate the most probable elemental formula.

Expected Results: For this compound (C₁₁H₁₄N₄), the expected monoisotopic mass of the neutral molecule is 202.1218. The protonated molecule [M+H]⁺ should be observed at m/z 202.1296.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₄N₄ |

| Monoisotopic Mass | 202.1218 Da |

| [M+H]⁺ (Calculated) | 202.1296 Da |

Trustworthiness: The combination of a single peak in HPLC and a matching high-resolution mass provides strong preliminary evidence for the identity and purity of the compound, forming a solid foundation for further spectroscopic analysis.

Elucidating the Molecular Framework: Spectroscopic Methods

With the molecular formula confirmed, the next phase involves piecing together the atomic connectivity using a suite of spectroscopic techniques.

Functional Group Identification with Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350-3250 | N-H Stretch | Secondary amine (piperazine) |

| ~2950-2850 | C-H Stretch | Aliphatic (piperazine ring, methyl) |

| ~2230-2210 | C≡N Stretch | Nitrile |

| ~1600-1450 | C=C & C=N Stretch | Aromatic (pyridine ring) |

| ~1300-1100 | C-N Stretch | Aryl-amine, Aliphatic amine |

Causality: The presence of a sharp band around 2220 cm⁻¹ is a definitive indicator of the nitrile group. The N-H stretch confirms the secondary amine within the piperazine ring, and the combination of aromatic and aliphatic C-H and C-N stretches is consistent with the proposed structure.

Unveiling the Carbon-Hydrogen Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular skeleton.

Protocol: NMR Analysis

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.

-

Experiments:

-

¹H NMR: Determines the number of distinct proton environments and their neighboring protons (via spin-spin coupling).

-

¹³C NMR: Determines the number of distinct carbon environments.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, revealing longer-range connectivity.

-

Predicted ¹H and ¹³C NMR Data (Hypothetical, based on analogs):

| Atom # | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity & Integration | Key HMBC Correlations |

| 2-Py | ~160 | - | - | - |

| 3-Py | ~105 | - | - | - |

| 4-Py | ~139 | ~7.8 | dd, 1H | C2-Py, C5-Py, C6-Py |

| 5-Py | ~152 | ~8.6 | d, 1H | C3-Py, C4-Py, C-CN |

| 6-Py | ~118 | ~6.7 | d, 1H | C2-Py, C4-Py, C2'-Pip |

| -C≡N | ~119 | - | - | - |

| 2'-Pip | ~45 | ~3.8 | m, 2H | C6-Py, C3'-Pip, C6'-Pip |

| 3'-Pip | ~53 | ~3.1 | m, 1H | C2'-Pip, C5'-Pip, CH₃ |

| 5'-Pip | ~50 | ~2.9 | m, 2H | C3'-Pip, C6'-Pip |

| 6'-Pip | ~45 | ~3.6 | m, 2H | C2'-Pip, C5'-Pip |

| -CH₃ | ~18 | ~1.2 | d, 3H | C3'-Pip |

| -NH- | - | ~2.0 | br s, 1H | - |

Note: Numbering is arbitrary for discussion. Py = Pyridine, Pip = Piperazine.

Caption: Key HMBC correlations confirming connectivity.

Causality and Self-Validation:

-

COSY will show correlations between the protons on the pyridine ring (H4-H5-H6) and within the piperazine aliphatic chains.

-

HSQC definitively links each proton signal to its corresponding carbon, populating the central columns of our data table.

-

HMBC provides the crucial long-range connections. For instance, the correlation from the methyl protons (~1.2 ppm) to the C-3' piperazine carbon (~53 ppm) confirms the position of the methyl group. Similarly, correlations from the piperazine protons at C-2' and C-6' to the pyridine C-6 carbon confirm the attachment point of the two rings. This web of interlocking correlations provides a self-validating proof of the molecular backbone.

The Definitive Assignment: Stereochemistry

While the techniques above define the molecular graph, they do not differentiate between the (R) and (S) enantiomers. This final, critical step requires stereospecific analytical methods.

Enantiomeric Separation by Chiral HPLC

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample.[4] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Protocol: Chiral HPLC

-

Column: A polysaccharide-based CSP, such as cellulose or amylose derivatives (e.g., Chiralcel® series), is highly effective for a wide range of chiral compounds.

-

Mobile Phase: Typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape for basic compounds.

-

Detection: UV detection at 254 nm.

-

Analysis: The racemic standard is injected first to determine the retention times of both enantiomers. Subsequently, the synthesized sample is injected. For a successful enantioselective synthesis, a single peak corresponding to the desired (R)-enantiomer should be observed.

Causality: The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. This confirms that the sample is not a racemic mixture and allows for the measurement of enantiomeric excess (e.e.).

Absolute Configuration by Single-Crystal X-ray Crystallography

While chiral HPLC separates the enantiomers, it does not inherently assign the absolute configuration. Single-crystal X-ray crystallography is the ultimate arbiter of stereochemistry.[5] By diffracting X-rays off a well-ordered crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.

Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation from a suitable solvent system.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. For a molecule with a known covalent structure but unknown stereochemistry, the key is the determination of the Flack parameter. A value close to 0 for a given configuration (and close to 1 for its inverse) provides a high-confidence assignment of the absolute stereochemistry.

Expertise: The ability to grow diffraction-quality crystals is often the most challenging step in this process and requires significant experimental skill. The resulting crystallographic data, however, provides the most authoritative and unambiguous proof of absolute configuration.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved through a logical, stepwise, and self-validating analytical cascade.

-

HPLC and HRMS establish the sample's purity and confirm its elemental formula.

-

FT-IR provides a rapid check for key functional groups, corroborating the proposed structure.

-

A comprehensive suite of 1D and 2D NMR experiments definitively maps the covalent framework, leaving no ambiguity in atomic connectivity.

-

Chiral HPLC resolves the enantiomers, confirming the stereochemical purity of the sample.

-

Finally, single-crystal X-ray crystallography provides incontrovertible proof of the absolute (R)-configuration.

References

-

PubChem. 6-(Piperazin-1-yl)pyridine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Patel, S., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(8), 138-143. Available from: [Link]

-

Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-59. Available from: [Link]

-

Zainal, Z., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 12(1), 1-15. Available from: [Link]

-

Wójtowicz, M., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Forensic Science International, 317, 110542. Available from: [Link]

-

U.S. Food and Drug Administration. (2004). Guidance for Industry: Drug Substance - Chemistry, Manufacturing, and Controls Information. Available from: [Link]

-

Erdemir, S., et al. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. Molecules, 23(9), 2268. Available from: [Link]

-

Saeed, A., et al. (2018). FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Available from: [Link]

-

Rana, A., et al. (2019). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 24(11), 2149. Available from: [Link]

-

Phenomenex Inc. Chiral HPLC Separations: A Practical Guide. Available from: [Link]

-

Parlak, C., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of Molecular Structure, 1119, 234-242. Available from: [Link]

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(3), 295-302. Available from: [Link]

-

Weiss, M., et al. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 25(16), 3682. Available from: [Link]

-

Krishnan, U. G., et al. (2015). Enantioselective Analysis of Crizotinib by Chiral LC Method. Der Pharma Chemica, 7(10), 304-310. Available from: [Link]

-

Unver, Y., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 231-246. Available from: [Link]

-

Breza, M. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-838. Available from: [Link]

-

Nardone, M., et al. (2021). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Crystals, 11(11), 1361. Available from: [Link]

-

PrieB, F., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(19), 5945. Available from: [Link]

-

NIST. Piperazine dihydrochloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

-

Wang, Z., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Chemistry – An Asian Journal, 17(1), e202101119. Available from: [Link]

-

White, A. J. P., et al. (1996). X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction. Journal of the Chemical Society, Perkin Transactions 2, (8), 1629-1635. Available from: [Link]

-

Mackay, K. M., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(11), 1874-1884. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Abstract: This technical guide provides a comprehensive framework for understanding and determining the aqueous and organic solvent solubility of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a compound of interest for pharmaceutical research. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This document outlines the fundamental physicochemical properties of the molecule, presents a detailed protocol for thermodynamic solubility determination via the shake-flask method coupled with HPLC-UV analysis, and discusses the critical influence of pH on its aqueous solubility. All methodologies are presented with a rationale grounded in established scientific principles and regulatory guidelines to ensure a self-validating and robust approach.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of an orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and permeate the intestinal membrane. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes. Therefore, a thorough characterization of a compound's solubility profile is a cornerstone of pre-formulation studies.

This compound is a chiral molecule featuring a nicotinonitrile core and a methyl-substituted piperazine ring. The presence of the basic piperazine moiety suggests that its aqueous solubility will be highly dependent on pH. Understanding this relationship is paramount for developing a formulation that ensures consistent dissolution and absorption across the variable pH environments of the human gastrointestinal tract.

This guide will provide researchers, scientists, and drug development professionals with a detailed methodology for assessing the thermodynamic solubility of this compound, in line with the standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Physicochemical Properties of the Core Structure

While specific experimental data for the (R)-enantiomer is not widely available, we can infer some properties from its achiral parent compound, 6-(piperazin-1-yl)nicotinonitrile.

| Property | Value (for 6-(piperazin-1-yl)nicotinonitrile) | Reference(s) |

| Molecular Formula | C₁₀H₁₂N₄ | [5] |

| Molecular Weight | 188.23 g/mol | [5] |

| XLogP3-AA | 0.4 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

The presence of a methyl group in the this compound will slightly increase its molecular weight and lipophilicity, which may influence its solubility profile compared to the parent compound. The piperazine ring contains two nitrogen atoms, which can be protonated at acidic pH, thereby increasing the molecule's polarity and aqueous solubility.

Thermodynamic Solubility Determination: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[6][7][8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to determine thermodynamic solubility, which represents the true equilibrium state. This is in contrast to kinetic solubility methods, which are often used for high-throughput screening but may overestimate solubility due to the formation of supersaturated solutions.[7] For definitive characterization in drug development, thermodynamic solubility is the required metric.

Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (solid, purity >99%)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 4.5

-

Hydrochloric acid buffer, pH 1.2

-

Ethanol (ACS grade)

-

Dimethyl sulfoxide (DMSO, ACS grade)

-

Deionized water

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

Equipment:

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Preparation of Solutions: Prepare the aqueous buffer solutions (pH 1.2, 4.5, and 7.4) according to standard laboratory procedures.

-

Sample Preparation: Add an excess amount of this compound to separate vials containing each of the selected solvents (e.g., 5 mg of compound to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended incubation ensures that the system reaches equilibrium.[7][8]

-

Sample Collection and Preparation: After the incubation period, visually confirm the presence of excess solid. Allow the vials to stand for a short period to let the solid settle.

-

Separation of Solid and Liquid Phases: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the samples and collect the supernatant.

-

Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification by HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing the peak area to a standard curve.[9][10][11]

HPLC-UV Analytical Method (Example)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and 20 mM KH₂PO₄ buffer (pH 7.0) in a 50:50 (v/v) ratio.[11]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by scanning the UV spectrum of the compound (e.g., 247 nm).[11]

-

Column Temperature: 25°C

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

Hypothetical Solubility Data and Interpretation

The following table presents a plausible set of solubility data for this compound, as would be determined by the protocol above.

| Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Water | ~7.0 | 25 | 150 | 0.74 |

| pH 1.2 Buffer | 1.2 | 37 | >2000 | >9.9 |

| pH 4.5 Buffer | 4.5 | 37 | 1500 | 7.4 |

| pH 7.4 Buffer | 7.4 | 37 | 180 | 0.89 |

| Ethanol | N/A | 25 | 5000 | 24.7 |

| DMSO | N/A | 25 | >50000 | >247 |

Interpretation of Data:

-

pH-Dependent Solubility: The data clearly illustrates the significant impact of pH on the aqueous solubility of the compound. The solubility is markedly higher at acidic pH (1.2 and 4.5) compared to neutral pH (7.4). This is expected due to the protonation of the basic nitrogen atoms in the piperazine ring, which forms a more soluble salt.

-

Implications for Oral Absorption: The high solubility in acidic conditions suggests that the drug will readily dissolve in the stomach (pH 1-3). As it transitions to the more neutral environment of the small intestine (pH 6-7.5), its solubility decreases, which could potentially lead to precipitation and incomplete absorption. This is a critical consideration for formulation development.

-

Organic Solvent Solubility: The compound exhibits good solubility in polar organic solvents like ethanol and is highly soluble in DMSO. This information is valuable for in vitro assay development and for the preparation of stock solutions.

Visualizing the Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Directions

This guide has provided a comprehensive, scientifically-grounded protocol for the determination of the solubility of this compound. The shake-flask method, coupled with HPLC-UV analysis, offers a robust and reliable means of obtaining thermodynamic solubility data. The strong pH-dependency of this compound's aqueous solubility is a critical characteristic that must be addressed during the formulation development process to ensure adequate bioavailability.

Future studies should include determining the pKa of the compound to build a complete pH-solubility profile. Additionally, assessing the solid-state properties (e.g., polymorphism) of the material is recommended, as different crystal forms can exhibit different solubilities. This comprehensive understanding will ultimately de-risk the development of this compound as a potential therapeutic agent.

References

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737184, 6-(Piperazin-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]

-

European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

- Persson, E. M., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(6), 1339-1348.

- Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 24-33.

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Solubility of Things. (n.d.). 3-Cyanopyridine. Retrieved from [Link]

- Google Patents. (1964).

- Sutan, R., et al. (2018). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Molecules, 23(7), 1779.

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

- Vergara-Castañeda, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393.

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

ResearchGate. (2011). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. [Link]

-

ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]

-

ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]

-

Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]

-

International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

MDPI. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. [Link]

- Wang, S., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(48), 30286-30304.

-

World Health Organization. (2019). Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. [Link]

-

Generics and Biosimilars Initiative. (2021). FDA issues final guidance on BCS-based biowaivers. [Link]

-

AIFA. (2018). Biowaver presentation in the EU presented by the EU experts. [Link]

-

MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

-

Taylor & Francis Online. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. [Link]

-

Food and Drug Administration Philippines. (2013). FDA-Circular-No.2013-014. [Link]

-

International Journal of Pharma Research and Health Sciences. (2018). An HPLC-UV and Fluorescence Method for the Detection of Three Pharmaceuticals in Water Systems. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

ChemBK. (n.d.). NICOTINONITRILE. Retrieved from [Link]

-

ResearchGate. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

-

MDPI. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

- Al-Ostath, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Heliyon, 9(7), e17769.

Sources

- 1. fda.gov [fda.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. 6-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. who.int [who.int]

- 9. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Safe Handling of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling protocols for (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a compound of interest within medicinal chemistry and drug development.[1][2] Given the limited availability of a specific Safety Data Sheet (SDS) for this particular enantiomer, this document synthesizes data from structurally analogous compounds, including the achiral parent compound 6-(piperazin-1-yl)nicotinonitrile and other related piperazine and nicotinonitrile derivatives, to establish a robust framework for its safe utilization in a laboratory setting.

Compound Profile and Hazard Identification

This compound belongs to the class of nicotinonitrile derivatives, which are recognized as significant scaffolds in the development of therapeutic agents.[1] The molecule incorporates a piperazine moiety, a common functional group in many active pharmaceutical ingredients.[3]

Table 1: GHS Hazard Classification for 6-(Piperazin-1-yl)nicotinonitrile [4]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

These classifications underscore the necessity for stringent safety measures to prevent exposure through oral, dermal, and inhalation routes. The irritant nature of the compound to skin and eyes further dictates the mandatory use of appropriate personal protective equipment (PPE).

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[6]

-

Closed Systems: For larger-scale operations, the use of a closed system is recommended to prevent the release of the compound into the work environment.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the compound.[8]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles that could cause serious eye irritation.[8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[9]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10] For procedures with a higher risk of splashing, additional protective clothing may be necessary. Contaminated clothing should be removed promptly and laundered separately from other clothing.[8][10]

-

Respiratory Protection: If working outside of a fume hood is unavoidable, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10] A comprehensive respiratory protection program, including fit-testing, is essential.[8]

Safe Handling and Experimental Protocols

Adherence to standardized laboratory practices is paramount for the safe handling of this compound.

General Handling Procedures

-

Avoid Contact: All personal contact with the compound, including inhalation of dust or vapors, should be strictly avoided.[10]

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[5][10] Hands should be washed thoroughly with soap and water after handling and before leaving the laboratory.[9][10]

-

Avoid Dust Generation: When handling the solid compound, care should be taken to minimize dust formation.[11] Wet methods or a vacuum system should be used for cleaning up any dust.[8]

Step-by-Step Protocol for Weighing and Solution Preparation

-

Preparation: Don the required PPE (safety goggles, lab coat, and chemical-resistant gloves).

-

Work Area: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

-

Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood.

-

Dissolution: Add the solvent to the container with the compound and mix gently to dissolve. Avoid splashing.

-

Transfer: Use a pipette or other appropriate transfer device to move the solution to the reaction vessel.

-

Clean-up: Decontaminate all surfaces and equipment used in the process. Dispose of any contaminated materials as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

-

Inhalation: If inhaled, move the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation persists.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention and show the safety data sheet or label to the medical personnel.[9]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

-

Conditions to Avoid: Store away from heat, sparks, open flames, and other ignition sources.[6][12] Protect from direct sunlight.[6][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

Disposal

-

Waste Management: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

Procedure: Waste should be disposed of through a licensed hazardous waste disposal company. Do not allow the chemical to enter drains or waterways.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a research environment.

Caption: Workflow for the safe handling of chemical compounds.

References

-

PubChem. 6-(Piperazin-1-yl)pyridine-3-carbonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(6-Nitropyridin-3-yl)piperazine. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet - Piperazine. [Link]

-

Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment. [Link]

-

Al-Ostath, A. I., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules, 28(3), 1083. [Link]

-

Wikipedia. (2023). Nicotinonitrile. [Link]

-

ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]

- 4. 6-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. nj.gov [nj.gov]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. fishersci.com [fishersci.com]

(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Introduction: Unveiling a Potential Kinase Inhibitor

This compound is a novel small molecule with a chemical structure that suggests significant therapeutic potential. Its core consists of a nicotinonitrile scaffold, a key component in numerous approved and investigational drugs, particularly in the realm of oncology.[1][2][3] The nicotinonitrile group, a pyridine ring with a cyano substituent, is a well-established pharmacophore in kinase inhibitors.[1][4] This is complemented by the presence of an (R)-3-methylpiperazine moiety, a common constituent in a wide array of biologically active compounds, including those targeting kinases and central nervous system receptors.[5][6]